Peg(2000)-dspe
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Overview
Description
Polyethylene glycol (2000)-distearoylphosphatidylethanolamine (PEG(2000)-DSPE) is a conjugate of polyethylene glycol (PEG) and distearoylphosphatidylethanolamine (DSPE). This compound is widely used in the field of nanomedicine, particularly in the formulation of lipid nanoparticles and liposomes for drug delivery. The PEG component provides hydrophilicity and steric stabilization, while the DSPE component anchors the PEG to lipid bilayers, enhancing the stability and circulation time of the nanoparticles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG(2000)-DSPE typically involves the conjugation of PEG with DSPE through a covalent bond. One common method is the activation of the carboxyl group of DSPE using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated DSPE is then reacted with the amino group of PEG to form the this compound conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
PEG(2000)-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG component can be oxidized under harsh conditions, leading to the formation of aldehyde or carboxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The PEG component can participate in substitution reactions, particularly at the terminal hydroxyl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PEG can lead to the formation of PEG-aldehyde or PEG-carboxylic acid .
Scientific Research Applications
PEG(2000)-DSPE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PEG(2000)-DSPE involves its ability to form a hydrophilic layer around lipid nanoparticles, preventing aggregation and opsonization by serum proteins. This enhances the stability and circulation time of the nanoparticles in the bloodstream. The DSPE component anchors the PEG to the lipid bilayer, ensuring that the hydrophilic PEG chains extend outward, providing steric stabilization .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A versatile polymer used in various applications, but lacks the lipid-anchoring properties of PEG(2000)-DSPE.
Distearoylphosphatidylethanolamine (DSPE): A phospholipid used in liposome formulations, but lacks the hydrophilic and stabilizing properties provided by PEG.
PEGylated lipids: Similar to this compound, these compounds combine PEG with various lipids to enhance stability and circulation time.
Uniqueness
This compound is unique due to its combination of hydrophilic PEG and lipid-anchoring DSPE, making it particularly effective in stabilizing lipid nanoparticles and enhancing their circulation time. This dual functionality is not present in PEG or DSPE alone, making this compound a valuable compound in nanomedicine and drug delivery .
Properties
Molecular Formula |
C133H264NO55P |
---|---|
Molecular Weight |
2788.5 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C133H264NO55P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-131(135)186-128-130(189-132(136)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)129-188-190(138,139)187-37-36-134-133(137)185-127-126-184-125-124-183-123-122-182-121-120-181-119-118-180-117-116-179-115-114-178-113-112-177-111-110-176-109-108-175-107-106-174-105-104-173-103-102-172-101-100-171-99-98-170-97-96-169-95-94-168-93-92-167-91-90-166-89-88-165-87-86-164-85-84-163-83-82-162-81-80-161-79-78-160-77-76-159-75-74-158-73-72-157-71-70-156-69-68-155-67-66-154-65-64-153-63-62-152-61-60-151-59-58-150-57-56-149-55-54-148-53-52-147-51-50-146-49-48-145-47-46-144-45-44-143-43-42-142-41-40-141-39-38-140-3/h130H,4-129H2,1-3H3,(H,134,137)(H,138,139)/t130-/m1/s1 |
InChI Key |
ZTKRPKUFADROTE-PQXSQUMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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